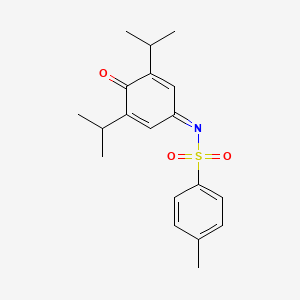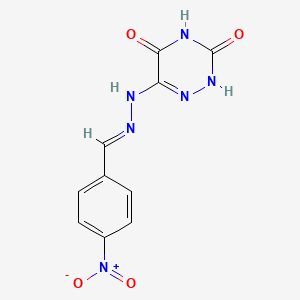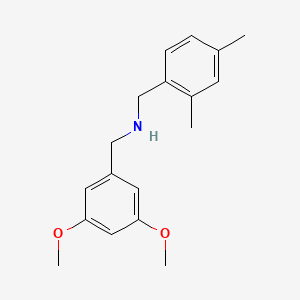
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as BFN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BFN is a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), which is a key enzyme involved in the biosynthesis of fatty acids in bacteria.
Mécanisme D'action
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide inhibits bacterial ENR by binding to the active site of the enzyme and preventing the reduction of the acyl-ACP intermediate. This leads to the accumulation of the intermediate, which is toxic to the bacteria and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antibacterial agents. In addition, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have a broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its potent antibacterial activity, which makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. One area of interest is the development of new antibacterial agents based on the structure of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. Another area of interest is the study of the mechanism of action of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide and its interaction with bacterial ENR. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, which will be important for the development of new antibacterial agents.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-nitrobenzoyl chloride. The resulting compound is then reacted with benzylthiol to form 2-(benzylthio)-5-nitrobenzoic acid. This intermediate compound is then reacted with N,N-dimethylacetamide to form the final product, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been extensively studied for its antibacterial activity. Several studies have shown that 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is a potent inhibitor of bacterial ENR, which makes it a promising candidate for the development of new antibacterial agents. 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-13-7-6-12(18(20)21)8-14(13)17-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQVZNTRCSZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)


![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)




methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)